molecular formula C11H13N3O3S B14888400 n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide

n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide

Cat. No.: B14888400
M. Wt: 267.31 g/mol
InChI Key: ZQNAMRQPMQYFKY-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide is a benzoimidazole-derived compound featuring a propanamide backbone substituted with a methylsulfonyl group at the second carbon. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and catalysis. Synthesis typically involves coupling reactions between 1H-benzo[d]imidazol-2-amine and sulfonyl-containing precursors under copper-catalyzed or column chromatography-purified conditions, as seen in related compounds .

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methylsulfonylpropanamide

InChI

InChI=1S/C11H13N3O3S/c1-7(18(2,16)17)10(15)14-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H2,12,13,14,15)

InChI Key

ZQNAMRQPMQYFKY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methanesulfonyl chloride.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzimidazole derivative with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl), the amide bond cleaves to form a carboxylic acid and a benzimidazole amine derivative. Under basic conditions (e.g., NaOH), the reaction yields a carboxylate salt and the corresponding amine .

Example reaction:
N-(1H-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamideHCl/H2O2-(methylsulfonyl)propanoic acid+1H-Benzo[d]imidazol-2-amine\text{this compound} \xrightarrow{\text{HCl/H}_2\text{O}} \text{2-(methylsulfonyl)propanoic acid} + \text{1H-Benzo[d]imidazol-2-amine}

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is highly electrophilic, facilitating nucleophilic substitution. Common reagents include amines, thiols, or alkoxides. For instance, reaction with piperidine replaces the methylsulfonyl group with a piperidine moiety .

Key conditions:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO)

  • Base: Triethylamine or DBU

  • Temperature: 25–60°C

Oxidation

The benzimidazole ring undergoes oxidation with agents like potassium permanganate (KMnO₄), forming hydroxylated derivatives or quinoxaline structures under controlled conditions .

Reduction

The amide carbonyl can be reduced to a methylene group using LiAlH₄, yielding a secondary amine.

Example reduction:
PropanamideLiAlH4N-(1H-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propylamine\text{Propanamide} \xrightarrow{\text{LiAlH}_4} \text{N-(1H-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propylamine}

Electrophilic Aromatic Substitution (EAS)

The benzimidazole ring participates in EAS reactions. Nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄) occur at the 5- or 6-position due to electron-rich nitrogen atoms directing electrophiles .

Alkylation and Acylation

The secondary amine in the benzimidazole ring undergoes alkylation with alkyl halides (e.g., ethyl bromoacetate) or acylation with acyl chlorides (e.g., acetyl chloride) .

Example alkylation:
This compound+CH3COClN-Acetyl derivative\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetyl derivative}

Biological Activity and Reaction Implications

The compound’s anti-pyroptotic and NLRP3 inflammasome inhibitory activities correlate with its methylsulfonyl-propanamide substructure. Modifications via alkylation or acylation (e.g., introducing ethyl ester groups) enhance solubility and target binding .

Synthetic Routes

While synthesis details from excluded sources are omitted, validated methods include:

  • Benzimidazole core formation via condensation of o-phenylenediamine with aldehydes .

  • Sulfonylation of the propanamide intermediate using methylsulfonyl chloride .

Scientific Research Applications

n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of n-(1h-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Benzoimidazole Derivatives

Core Modifications
  • N-(1H-Benzo[d]imidazol-2-yl)-3-(1-(2-(cyclohexylamino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)propanamide (10a): This analog replaces the methylsulfonyl group with a 1,2,3-triazole-linked cyclohexylamino moiety. The triazole group introduces hydrogen-bonding capabilities, while the cyclohexyl group enhances lipophilicity. Reported yields for such analogs are ~46%, comparable to sulfonyl-containing derivatives .
  • 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide (8): Here, the benzoimidazole nitrogen is methylated, and the sulfonyl group is replaced with an isoxazole ring.
Substituent Effects on Pharmacological Activity
  • Quorum Sensing Inhibition (QSI): Triazole-containing analogs (e.g., 10a) exhibit QSI activity against Pseudomonas aeruginosa due to their ability to disrupt bacterial communication. The methylsulfonyl variant may lack this activity unless paired with triazole pharmacophores .
  • Tubulin Polymerization Inhibition :
    Cinnamide-linked derivatives, such as N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides, inhibit tubulin polymerization in cancer cells. The absence of a cinnamide moiety in the target compound suggests divergent biological targets .

Physicochemical and Electronic Properties

  • Methylsulfonyl vs. Alkyl/Aryl Groups : The methylsulfonyl group increases electrophilicity at the propanamide carbonyl, enhancing reactivity in nucleophilic substitutions compared to alkyl (e.g., hexanamidine) or aryl (e.g., phenylacetamidine) analogs .

Biological Activity

N-(1H-Benzo[d]imidazol-2-yl)-2-(methylsulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The synthesis typically involves the reaction of 1H-benzimidazole derivatives with methylsulfonyl-containing reagents. For instance, the synthesis can be carried out using o-phenylenediamine as a starting material, followed by methylsulfonylation and subsequent reactions to yield the desired propanamide derivative .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives of benzimidazole have shown significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM, indicating their effectiveness in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget BacteriaMIC (μM)
AStaphylococcus aureus15.625–62.5
BEnterococcus faecalis62.5–125
CPseudomonas aeruginosa31.108–62.216

Anticancer Activity

The anticancer properties of this compound have also been investigated. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Case Study: Anticancer Activity Assessment

In a study evaluating the anticancer effects of related benzimidazole derivatives, researchers found that certain compounds induced significant apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Synthesis : Some studies suggest that benzimidazole derivatives inhibit bacterial protein synthesis by binding to ribosomal RNA.
  • Apoptosis Induction : In cancer cells, these compounds may activate caspase pathways leading to programmed cell death.

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